A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: Properties, Protocols, and Applications
A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a bifunctional alicyclic amino acid derivative. Its rigid cyclohexyl scaffold provides conformational constraint, while the orthogonal protecting groups—a Boc-protected amine and a free carboxylic acid—make it an invaluable building block in medicinal chemistry and peptide synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in the development of therapeutic agents, such as Janus Kinase (JAK) inhibitors.[1][2][3][4]
Core Chemical and Physical Properties
The fundamental properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 53292-89-0 | [5][6][7] |
| Molecular Formula | C₁₂H₂₁NO₄ | [5][6][7] |
| Molecular Weight | 243.30 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [5][7][8] |
| Melting Point | 181.0 to 185.0 °C | [5][7] |
| Boiling Point | 396.7 ± 31.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| pKa | 4.76 ± 0.10 (Predicted) | [5] |
| LogP | 2.15 | [6] |
| Storage Conditions | Room Temperature, Sealed in Dry, Dark Place |[5][9][10] |
Key Experimental Protocols
This section details common experimental procedures involving trans-4-(Boc-amino)cyclohexanecarboxylic acid, including its synthesis, the deprotection of the Boc group for subsequent reactions, and its use in standard amide bond formation.
Synthesis Protocol: From p-Aminobenzoic Acid
The industrial synthesis often involves the catalytic hydrogenation of p-aminobenzoic acid to create a cis/trans mixture of 4-aminocyclohexanecarboxylic acid, followed by Boc protection and subsequent separation or isomerization of the trans isomer.[1][3]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Acetone
-
Dichloromethane (DCM)
-
Citric Acid
-
Potassium Carbonate (K₂CO₃) (for separation)
-
Bromoethane (for separation)
Procedure:
-
Hydrogenation: A mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and 10% aqueous NaOH is stirred in an autoclave under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100°C) for approximately 20 hours.[3]
-
Boc Protection: After hydrogenation, the reaction mixture is cooled, and the catalyst is filtered off. Without isolating the intermediate, 1 equivalent of di-tert-butyl dicarbonate is added to the aqueous solution to protect the amino group, yielding a mixture of cis- and trans-4-(Boc-amino)cyclohexanecarboxylic acid.[1][3]
-
Extraction: The solution pH is adjusted to ~4 with citric acid. The product is then extracted with an organic solvent like Dichloromethane (DCM). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.[1][4]
-
Isomer Separation: The trans isomer can be selectively isolated from the cis isomer. The cis-isomer's carboxylic acid is selectively esterified (e.g., using bromoethane and K₂CO₃ in acetone). The unreacted trans-acid can then be separated from the cis-ester by filtration and subsequent acid/base extraction.[1][3]
Protocol for Amide Coupling
trans-4-(Boc-amino)cyclohexanecarboxylic acid serves as a carboxylic acid component in amide bond formation. The following is a general protocol using a carbodiimide coupling agent like EDC.
Materials:
-
trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add HOBt and EDC to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[11]
-
In a separate flask, dissolve the amine component with DIPEA in the reaction solvent.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Protocol for Boc Group Deprotection
The Boc protecting group is reliably removed under acidic conditions to liberate the free amine for further functionalization.[12]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[12]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 25-50% TFA in DCM (v/v).[13][14] For example, add an equal volume of TFA to the DCM solution.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[12]
-
Add cold diethyl ether to the residue to precipitate the product, typically as a TFA salt.[12]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualized Workflows and Applications
Visual diagrams help clarify the role of trans-4-(Boc-amino)cyclohexanecarboxylic acid in synthetic strategies and its application in targeting biological pathways.
Synthetic Workflow: Peptide Elongation
This diagram illustrates the use of the title compound in a standard peptide synthesis cycle, where it is coupled to a resin-bound amino acid after a deprotection step.
Caption: A typical workflow for incorporating the molecule into a peptide chain.
Application Context: Targeting the JAK-STAT Pathway
trans-4-(Boc-amino)cyclohexanecarboxylic acid is a known building block for synthesizing Janus Kinase (JAK) inhibitors.[1][2][4] This diagram shows a simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: Inhibition of the JAK-STAT signaling pathway by a targeted drug.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. Best Trans-4-(Boc-amino)cyclohexanecarboxylic acid Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 8. Trans-4-(Boc-amino)cyclohexanecarboxylic acid | 53292-89-0 [chemicalbook.com]
- 9. dakenchem.com [dakenchem.com]
- 10. 53292-89-0|trans-4-(Boc-Amino)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
